molecular formula C20H20N4O5S B464789 N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide CAS No. 289630-88-2

N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide

Cat. No. B464789
M. Wt: 428.5g/mol
InChI Key: BBTYOQQHTGLAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide, commonly known as DMSO2-phenylacetamide, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of sulfonamide compounds and is structurally similar to the well-known anti-inflammatory drug, sulindac.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway involves the reaction of 2,6-dimethoxypyrimidin-4-amine with 4-nitrobenzenesulfonyl chloride to form N-(4-nitrophenyl)-2,6-dimethoxypyrimidin-4-amine. This intermediate is then reduced to N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine using palladium on carbon as a catalyst. The resulting amine is then reacted with 4-(chlorosulfonyl)aniline to form N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2,6-dimethoxypyrimidin-4-amine. Finally, this intermediate is acetylated using acetic anhydride and triethylamine to form the desired compound, N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide.

Starting Materials
2,6-dimethoxypyrimidin-4-amine, 4-nitrobenzenesulfonyl chloride, palladium on carbon, 4-(chlorosulfonyl)aniline, acetic anhydride, triethylamine

Reaction
2,6-dimethoxypyrimidin-4-amine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine to form N-(4-nitrophenyl)-2,6-dimethoxypyrimidin-4-amine., The nitro group is reduced to an amino group using palladium on carbon as a catalyst to form N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine., N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine is reacted with 4-(chlorosulfonyl)aniline in the presence of triethylamine to form N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2,6-dimethoxypyrimidin-4-amine., The final step involves acetylation of N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2,6-dimethoxypyrimidin-4-amine using acetic anhydride and triethylamine to form N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide.

Mechanism Of Action

The mechanism of action of DMSO2-phenylacetamide is not fully understood, but it is thought to involve several pathways. In cancer cells, DMSO2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which promote inflammation and cell proliferation. In addition, DMSO2-phenylacetamide has been reported to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In neurodegenerative disease research, DMSO2-phenylacetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

DMSO2-phenylacetamide has been reported to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In inflammation research, DMSO2-phenylacetamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of NF-κB. In neurodegenerative disease research, DMSO2-phenylacetamide has been shown to protect neurons from oxidative stress and to improve cognitive function.

Advantages And Limitations For Lab Experiments

DMSO2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using DMSO2-phenylacetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on DMSO2-phenylacetamide. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of interest is the identification of specific targets and pathways that are involved in its mechanism of action. In addition, further research is needed to determine the safety and efficacy of DMSO2-phenylacetamide in vivo, and to explore its potential use in combination with other therapeutic agents.

Scientific Research Applications

DMSO2-phenylacetamide has been studied for its potential use in several therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DMSO2-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, DMSO2-phenylacetamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurodegenerative disease research, DMSO2-phenylacetamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-19-13-17(22-20(23-19)29-2)24-30(26,27)16-10-8-15(9-11-16)21-18(25)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYOQQHTGLAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide

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